Hsd17B13-IN-42

Description

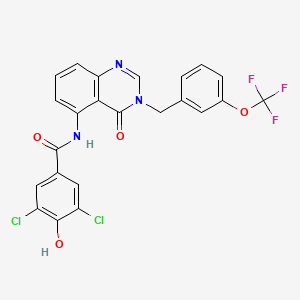

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H14Cl2F3N3O4 |

|---|---|

Molecular Weight |

524.3 g/mol |

IUPAC Name |

3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C23H14Cl2F3N3O4/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)35-23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |

InChI Key |

OPOOJYGHWHUUAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Hepatocellular Mechanism of HSD17B13 Inhibition: A Technical Guide

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the progression of liver disease.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[3] This has spurred the development of small molecule inhibitors to therapeutically replicate this protective effect. While specific data on a compound designated "Hsd17B13-IN-42" is not publicly available, this technical guide will provide an in-depth overview of the mechanism of action of HSD17B13 inhibition in hepatocytes, drawing upon data from well-characterized inhibitors and genetic studies.

Core Function of HSD17B13 in Hepatocytes

HSD17B13 is predominantly found on the surface of lipid droplets within hepatocytes.[1][3] Its expression is notably upregulated in patients with NAFLD.[3][4] The enzyme possesses retinol dehydrogenase activity, enabling it to convert retinol to retinaldehyde.[3] Overexpression of HSD17B13 in liver cells leads to an increase in the size and number of lipid droplets, suggesting a role in lipid accumulation and metabolism.[3]

Mechanism of Action of HSD17B13 Inhibition in Hepatocytes

The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with loss-of-function genetic variants. Inhibition of HSD17B13 is expected to impact multiple facets of hepatocyte biology, including lipid metabolism, inflammatory signaling, and communication with other liver cell types.

Direct Enzymatic Inhibition

Small molecule inhibitors of HSD17B13 directly bind to the enzyme to block its catalytic activity. For instance, the potent and selective inhibitor BI-3231 demonstrates a strong dependency on the presence of the cofactor NAD+ for both binding to and inhibiting HSD17B13.[4][5] This suggests that such inhibitors may function by stabilizing an inactive conformation of the enzyme or by competing with its substrates.

Downstream Cellular Effects

Inhibition of HSD17B13 in hepatocytes is anticipated to have the following consequences:

-

Alterations in Lipid Metabolism: By blocking HSD17B13 activity, inhibitors may reduce the accumulation of triglycerides and other lipid species within hepatocytes. Genetic loss-of-function studies have shown that inactive HSD17B13 is associated with changes in hepatic phospholipid profiles.[6]

-

Modulation of Inflammatory Pathways: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[7] Consequently, inhibition of HSD17B13 may attenuate the inflammatory response in hepatocytes.

-

Reduced Activation of Hepatic Stellate Cells (HSCs): Hepatocytes expressing high levels of HSD17B13 can indirectly promote the activation of HSCs, the primary cell type responsible for liver fibrosis.[2][7] By inhibiting HSD17B13, the pro-fibrotic signaling from hepatocytes to HSCs may be diminished.

Quantitative Data on HSD17B13 Inhibition

The following tables summarize key quantitative data from studies on HSD17B13 inhibitors and genetic variants.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Assay Substrate | IC50 (µM) | Reference |

| HSD17B13-IN-23 | Estradiol | < 0.1 | [8] |

| HSD17B13-IN-23 | Leukotriene B3 | < 1 | [8] |

Table 2: Effects of HSD17B13 Loss-of-Function on Liver Parameters

| Parameter | Effect | Population/Model | Reference |

| Serum ALT Levels | Reduced | Human carriers of rs72613567 variant | [3] |

| Risk of Alcoholic Liver Disease | Reduced by 42-53% | Human carriers of rs72613567 variant | [1] |

| Risk of Alcoholic Cirrhosis | Reduced by 42-73% | Human carriers of rs72613567 variant | [1] |

| Hepatic Inflammation | Reduced | Human carriers of rs72613567 variant | [9] |

| Pro-inflammatory Gene Expression | Downregulated | Morbidly obese NAFLD patients with rs72613567 variant | [3] |

Experimental Protocols

Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay

This protocol describes a method to assess the inhibitory activity of a test compound against recombinant human HSD17B13.

-

Reagents and Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate (e.g., estradiol)

-

Cofactor (NAD+)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and NAD+.

-

Add the test compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate (estradiol).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Protocol 2: Hepatocyte Lipid Accumulation Assay

This protocol outlines a method to evaluate the effect of an HSD17B13 inhibitor on lipid accumulation in cultured hepatocytes.

-

Reagents and Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Cell culture medium

-

Fatty acids (e.g., oleic acid, palmitic acid)

-

Test compound (e.g., this compound)

-

Lipid staining dye (e.g., Nile Red, Oil Red O)

-

Fixative (e.g., 4% paraformaldehyde)

-

Microscope with fluorescence or bright-field imaging capabilities

-

-

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound or vehicle control for a specified duration (e.g., 24 hours).

-

Induce lipid accumulation by adding fatty acids to the culture medium and incubate for a further 24 hours.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde.

-

Stain the intracellular lipid droplets with Nile Red or Oil Red O according to the manufacturer's instructions.

-

Wash the cells to remove excess stain.

-

Visualize and quantify the lipid accumulation using microscopy and image analysis software.

-

Visualizations

Caption: Signaling pathway of HSD17B13 in hepatocytes and the impact of its inhibition.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. news-medical.net [news-medical.net]

Unveiling Hsd17B13-IN-42: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Its enzymatic activity is implicated in the progression of liver disease, making the development of potent and selective inhibitors a key focus of research. This technical guide provides an in-depth overview of the discovery and synthetic pathway of Hsd17B13-IN-42, a potent inhibitor of HSD17B13.

Discovery of this compound

This compound, also identified as compound 10, was discovered through a focused drug discovery effort aimed at identifying novel inhibitors of the HSD17B13 enzyme. The discovery process likely involved high-throughput screening of a diverse chemical library to identify initial hit compounds with inhibitory activity against HSD17B13. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, would have led to the design and synthesis of more potent and selective analogs, culminating in the identification of this compound.

While the specific details of the initial screening campaign and the full SAR exploration leading to this compound are not publicly available, the potency of this compound suggests a rigorous and successful optimization process.

Quantitative Data

The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (μM) | Substrate |

| This compound (compound 10) | HSD17B13 | < 0.1 | Estradiol |

Table 1: In vitro potency of this compound.[1][2]

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are proprietary and not fully disclosed in the public domain. However, based on standard practices in drug discovery, the following methodologies were likely employed.

HSD17B13 Inhibition Assay

A biochemical assay is essential to determine the inhibitory activity of compounds against the HSD17B13 enzyme. A common method involves monitoring the enzymatic conversion of a substrate, such as estradiol, to its corresponding product.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HSD17B13 enzyme is purified. A solution of the substrate (e.g., estradiol) and the cofactor (NAD+) is prepared in an appropriate assay buffer.

-

Compound Incubation: this compound, at varying concentrations, is pre-incubated with the HSD17B13 enzyme to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and cofactor solution.

-

Detection: The reaction progress is monitored by detecting the formation of the product or the change in the concentration of the cofactor (e.g., measuring the increase in NADH fluorescence).

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the data is fitted to a dose-response curve to calculate the IC50 value.

Synthesis Pathway

The precise, step-by-step synthesis pathway for this compound is not publicly available. Pharmaceutical companies typically protect the synthetic routes of their proprietary compounds. However, a plausible synthetic strategy can be conceptualized based on the likely chemical scaffold of such an inhibitor. Small molecule inhibitors of HSD17B13 often feature heterocyclic core structures. The synthesis would likely involve a multi-step sequence of organic reactions to construct the core and introduce the necessary functional groups for potent and selective inhibition.

Signaling Pathways and Experimental Workflows

The discovery and development of a targeted inhibitor like this compound involves a structured workflow and an understanding of the relevant biological pathways.

Figure 1. A generalized workflow for the discovery and preclinical development of a small molecule inhibitor like this compound.

The mechanism of action of HSD17B13 inhibitors is to block the enzymatic activity of HSD17B13, which is believed to play a role in the accumulation of lipid droplets in hepatocytes, a hallmark of NAFLD.

Figure 2. Simplified signaling pathway illustrating the role of HSD17B13 and the mechanism of action of its inhibitors.

Conclusion

This compound is a potent, in vitro-characterized inhibitor of HSD17B13. While the detailed discovery and synthesis pathways remain proprietary, this guide provides a comprehensive overview based on available information and established principles of drug discovery. Further disclosure of data from the developing entity will be necessary to fully elucidate the complete scientific journey of this promising therapeutic candidate. The continued investigation into HSD17B13 inhibitors like this compound holds significant promise for the development of novel treatments for NAFLD and NASH.

References

HSD17B13 Enzyme Function in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13) is a liver-enriched enzyme localized to the surface of lipid droplets that has emerged as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and alcohol-related liver disease (ALD). This technical guide provides a comprehensive overview of the current understanding of HSD17B13's function in lipid metabolism, its enzymatic activity, regulatory pathways, and the implications of its genetic variants for disease progression. The document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts targeting this enzyme.

Introduction

HSD17B13, a member of the short-chain dehydrogenases/reductases (SDR) family, is predominantly expressed in hepatocytes.[1][2] Its association with lipid droplets and its upregulation in NAFLD position it as a critical regulator of hepatic lipid homeostasis.[2][3] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are strongly associated with a reduced risk of developing progressive liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][4] This protective effect has propelled HSD17B13 into the spotlight as a promising therapeutic target. This guide synthesizes the current knowledge on HSD17B13 to provide a detailed resource for the scientific community.

Enzymatic Function and Substrate Specificity

HSD17B13 exhibits enzymatic activity as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde, a rate-limiting step in retinoic acid synthesis.[1][5] This activity is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[5][6] In addition to retinol, in vitro studies have shown that HSD17B13 can act on other lipid substrates, including 17beta-estradiol and leukotriene B4, although its catalytic efficiency with these substrates is reported to be low.[6][7]

Table 1: Substrate Specificity of Human HSD17B13

| Substrate | Enzymatic Activity | References |

| All-trans-retinol | Retinol dehydrogenase activity demonstrated in vitro. | [1][5] |

| 17beta-estradiol | Oxidoreductase activity demonstrated in vitro. | [6][7] |

| Leukotriene B4 | Oxidoreductase activity demonstrated in vitro. | [6][7] |

Note: Specific enzyme kinetic parameters (Km, Vmax) for these substrates are not yet well-defined in the literature.

HSD17B13 in Lipid Droplet Dynamics and Metabolism

HSD17B13 is physically associated with the surface of lipid droplets, the primary sites of neutral lipid storage in hepatocytes.[3] Its expression levels are positively correlated with increased lipid droplet size and number in cellular models.[4] The enzyme is thought to play a role in lipid droplet biogenesis and expansion.[3] Furthermore, HSD17B13 has been shown to interact with key proteins involved in lipolysis, such as adipose triglyceride lipase (ATGL), although the precise functional consequence of this interaction is still under investigation.[8]

Regulation of HSD17B13 Expression

The expression of HSD17B13 is transcriptionally regulated by the liver X receptor alpha (LXRα) and the sterol regulatory element-binding protein 1c (SREBP-1c), master regulators of hepatic lipogenesis.[3] Activation of LXRα induces the expression of SREBP-1c, which in turn binds to a sterol regulatory element in the HSD17B13 promoter, leading to increased transcription. This places HSD17B13 downstream of a key lipogenic signaling pathway.

Genetic Variants and Clinical Significance

Human genetic studies have been instrumental in highlighting the clinical relevance of HSD17B13. A splice variant, rs72613567, which leads to a loss of function of the HSD17B13 protein, has been consistently associated with a reduced risk of developing NAFLD, NASH, and ALD.

Table 2: Impact of HSD17B13 rs72613567 Variant on Liver Disease Risk

| Disease | Population | Effect of TA allele (per allele) | Reference |

| Alcoholic Liver Disease | European ancestry | 42% reduced risk (heterozygotes), 53% reduced risk (homozygotes) | [4] |

| Alcoholic Cirrhosis | European ancestry | 42% reduced risk (heterozygotes), 73% reduced risk (homozygotes) | [4] |

| Non-alcoholic steatohepatitis (NASH) | European ancestry | Reduced risk of NASH | [4] |

| All-cause cirrhosis | European ancestry | Reduced risk | [4] |

| Hepatocellular Carcinoma | European ancestry | Reduced risk | [4] |

Hepatic expression of HSD17B13 is significantly increased in patients with NAFLD. One study reported a 5.9-fold higher expression in NASH patients compared to healthy controls.[5]

Experimental Protocols

Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to measure the enzymatic activity of HSD17B13.

Protocol Outline:

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids expressing wild-type or mutant HSD17B13. An empty vector is used as a negative control, and a known RDH (e.g., RDH10) can be used as a positive control.[5]

-

Substrate Treatment: Transfected cells are treated with all-trans-retinol (e.g., 2-5 µM) for a specified period (e.g., 8 hours).[5]

-

Extraction and Quantification: Cell lysates are collected, and retinaldehyde and retinoic acid are extracted. Quantification is performed using High-Performance Liquid Chromatography (HPLC).[5]

-

Protein Normalization: The enzymatic activity is normalized to the expression level of the HSD17B13 protein, which is determined by Western blot analysis.[5]

Adenovirus-Mediated Overexpression in Mouse Liver

This in vivo method is used to study the effects of elevated HSD17B13 expression on liver lipid metabolism.

Protocol Outline:

-

Adenovirus Production: Recombinant adenoviruses encoding human HSD17B13 are generated and purified. A control adenovirus (e.g., expressing GFP) is also prepared.[3][9]

-

Animal Model: C57BL/6J mice are used.[10]

-

Virus Administration: Adenovirus is delivered to the mice via tail vein injection.[10]

-

Tissue Collection: After a specified period (e.g., 4 days), mice are euthanized, and liver tissues are collected for analysis.[3]

-

Analysis: Liver tissues are analyzed for lipid accumulation (e.g., Oil Red O staining, triglyceride and cholesterol content), and gene and protein expression.[3][10]

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This model is used to study the role of HSD17B13 in the context of diet-induced fatty liver disease.

Protocol Outline:

-

Animal Model: Wild-type and Hsd17b13 knockout mice are used.[11]

-

Diet: Mice are fed a high-fat diet (e.g., 45% or 60% kcal from fat) for an extended period (e.g., 16-24 weeks) to induce obesity and hepatic steatosis. A control group is fed a standard chow diet.[12]

-

Monitoring: Body weight, food intake, and metabolic parameters are monitored throughout the study.

-

Tissue and Blood Collection: At the end of the study, blood and liver tissues are collected.

-

Analysis: Serum is analyzed for liver enzymes (ALT, AST) and lipids. Liver tissue is analyzed for histology (H&E and Sirius Red staining), gene expression, and lipid content.[13]

HSD17B13 Signaling and Protein Interactions

HSD17B13's function extends beyond its catalytic activity. It is involved in a network of protein-protein interactions on the lipid droplet surface that influences lipolysis.

Conclusion and Future Directions

HSD17B13 is a critical regulator of hepatic lipid metabolism with a clear role in the pathophysiology of chronic liver diseases. The strong genetic evidence supporting the protective nature of its loss-of-function variants makes it an attractive therapeutic target. Future research should focus on elucidating the precise molecular mechanisms by which HSD17B13 influences lipid droplet dynamics and interacts with other metabolic pathways. A deeper understanding of its substrate specificity and the development of potent and specific inhibitors will be crucial for translating our knowledge of HSD17B13 into novel therapies for NAFLD and other chronic liver diseases.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. enanta.com [enanta.com]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13 | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Adenovirus-Mediated Gene Transfer | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Role of HSD17B13 in non-alcoholic fatty liver disease (NAFLD) pathogenesis

An In-depth Technical Guide on the Role of HSD17B13 in Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] While lifestyle and environmental factors are key drivers, genetic predisposition plays a critical role in disease heterogeneity and progression.[1][2] A major breakthrough in the field was the discovery of genetic variants in the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) gene. Unlike previously identified risk alleles, loss-of-function variants in HSD17B13 are robustly associated with protection against the more severe and progressive forms of chronic liver disease, including NASH.[1][3][4] This has positioned HSD17B13 as a premier therapeutic target for NAFLD. This guide provides a comprehensive technical overview of HSD17B13, detailing its genetic associations, molecular functions in NAFLD pathogenesis, the experimental protocols used for its study, and the current landscape of therapeutic development.

HSD17B13: Gene, Protein, and Cellular Localization

Gene, Splice Variants, and Protective Polymorphisms

The human HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in the liver.[5][6] Several single nucleotide polymorphisms (SNPs) have been linked to NAFLD, but the most studied is the rs72613567:TA variant.[3][7] This variant involves the insertion of an adenine (T>TA) next to the canonical splice donor site of exon 6.[3] This insertion disrupts normal mRNA splicing, leading to a truncated, unstable protein that results in a loss of enzymatic function.[3][8] This loss-of-function is the basis for the observed protection against liver disease progression.[1]

Protein Structure and Enzymatic Function

HSD17B13 is a 300-amino-acid protein belonging to the 17-beta-hydroxysteroid dehydrogenase superfamily.[6] It is specifically localized to the surface of intracellular lipid droplets (LDs) within hepatocytes.[3][5][6] The targeting of HSD17B13 to LDs is critical for its function and requires several domains, including an N-terminal hydrophobic domain and a PAT-like domain.[9]

While its endogenous substrates are not fully elucidated, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[3][8] It is also involved in the metabolism of other steroids and pro-inflammatory lipid mediators.[1][3]

Expression and Regulation

HSD17B13 expression is highly enriched in hepatocytes, with minimal expression in other liver cell types like stellate cells or macrophages.[5][6][10] Its expression is significantly upregulated in the livers of patients and animal models with NAFLD.[5][11][12] Mechanistically, the expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3][5] This places HSD17B13 within a key pathway of hepatic lipid metabolism.

Genetic Association of HSD17B13 Variants with Liver Disease

Human genetic studies have consistently demonstrated that loss-of-function variants in HSD17B13 protect against the progression of NAFLD.[1] The rs72613567:TA variant is associated with a reduced risk of developing NASH, significant fibrosis, cirrhosis, and HCC in individuals with NAFLD and other chronic liver diseases.[1][3][5][13]

| Genetic Variant | Associated Liver Disease Outcome | Population | Odds Ratio (OR) / Effect Size | 95% Confidence Interval (CI) | Citation(s) |

| rs72613567:TA | Alcoholic Liver Disease (Homozygotes) | European descent | 0.47 (Reduced Risk) | N/A | |

| rs72613567:TA | NAFLD (Homozygotes) | European descent | 0.70 (Reduced Risk) | N/A | [7] |

| rs72613567:TA | Alcoholic Cirrhosis (Heterozygotes) | European descent | 0.58 (Reduced Risk) | N/A | [14] |

| rs72613567:TA | Alcoholic Cirrhosis (Homozygotes) | European descent | 0.27 (Reduced Risk) | N/A | [14] |

| rs72613567:TA | NASH Cirrhosis (Heterozygotes) | European descent | 0.74 (Reduced Risk) | 0.60 - 0.93 | [3] |

| rs72613567:TA | NASH Cirrhosis (Homozygotes) | European descent | 0.51 (Reduced Risk) | 0.31 - 0.85 | [3] |

| rs72613567:TA | HCC (Heterozygotes) | European descent | 0.65 (Reduced Risk) | N/A | [14] |

| rs72613567:TA | HCC (Homozygotes) | European descent | 0.28 (Reduced Risk) | N/A | [5][14] |

| rs9992651 | NAFLD Development | Histologically-confirmed NAFLD | 0.74 (Reduced Risk) | 0.671 - 0.826 | [1][3] |

| rs13118664 | NAFLD Development | Histologically-confirmed NAFLD | 0.74 (Reduced Risk) | 0.667 - 0.821 | [1][3] |

Molecular Mechanisms in NAFLD Pathogenesis

The wild-type HSD17B13 protein contributes to NAFLD progression through several interconnected mechanisms involving lipid metabolism, inflammation, and fibrosis.

Role in Hepatic Lipid Metabolism

Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting steatosis.[3] This is partly mediated by a positive feedback loop where HSD17B13, induced by LXRα/SREBP-1c, in turn promotes SREBP-1c maturation, further driving lipogenesis.[3][11] HSD17B13 also physically interacts with adipose triglyceride lipase (ATGL) on the lipid droplet surface, potentially modulating lipolysis.[8][15][16]

Role in Hepatic Inflammation

Recent evidence suggests HSD17B13 plays a direct role in promoting liver inflammation. In MASH, HSD17B13 can form condensates around lipid droplets via liquid-liquid phase separation (LLPS).[17] This process enhances its enzymatic activity and increases the biosynthesis of platelet-activating factor (PAF), a potent pro-inflammatory mediator.[17] PAF, in turn, promotes the synthesis of fibrinogen and facilitates leukocyte adhesion to sinusoidal endothelial cells, a key step in initiating hepatic inflammation.[17] The protective rs72613567 variant likely disrupts this process, thereby reducing inflammatory injury (hepatocyte ballooning and portal inflammation) and, consequently, fibrosis.[13]

Role in Hepatic Fibrosis

HSD17B13 contributes to fibrosis both indirectly, by promoting the inflammatory events that drive fibrogenesis, and potentially through direct signaling.[13] Studies suggest that HSD17B13 in hepatocytes can elicit paracrine activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. This may be mediated by upregulating transforming growth factor beta-1 (TGF-β1) signaling.[18] Furthermore, inhibition of HSD17B13 has been linked to decreased pyrimidine catabolism, which phenocopies the protection against liver fibrosis seen in variant carriers, suggesting a novel metabolic mechanism.[19][20]

Experimental Protocols and Methodologies

The study of HSD17B13 involves a multi-faceted approach combining human genetics, animal models, and in vitro systems.

Human Studies

-

Genotyping and Sequencing: Identification of the protective HSD17B13 variants was initially achieved through exome-wide and genome-wide association studies (GWAS). Methodologies typically involve extracting DNA from patient blood or liver tissue, followed by analysis using high-throughput genotyping arrays (e.g., Illumina, Affymetrix) or next-generation sequencing.

-

Liver Histology: The association between HSD17B13 variants and NAFLD severity is confirmed using liver biopsy specimens. Histological features are scored by pathologists using standardized systems like the NASH Clinical Research Network (NASH CRN) Scoring System, which quantifies steatosis (0-3), lobular inflammation (0-3), hepatocyte ballooning (0-2), and fibrosis stage (0-4).[13]

-

Metabolomics: Liver tissue from variant carriers and non-carriers can be analyzed using state-of-the-art metabolomics platforms (e.g., liquid chromatography-mass spectrometry) to identify pathways affected by HSD17B13 function, such as pyrimidine and phospholipid metabolism.[19]

Animal Models

-

NAFLD Induction: To study HSD17B13 in a disease context, mice are subjected to various pro-NASH diets, including high-fat diets (HFD), the Gubra-Amylin NASH (GAN) diet, or choline-deficient, L-amino acid-defined, high-fat diets (CDAHFD).[4]

-

Genetic Manipulation:

-

Knockout (KO) Models: Hsd17b13 knockout mice have been generated to study the complete absence of the protein. However, results from these models have sometimes been inconsistent, with modest or diet-specific effects, suggesting potential species-specific differences or compensatory mechanisms.[4][5]

-

RNAi Knockdown: In vivo delivery of siRNAs, often using adeno-associated virus (AAV) vectors, is used to achieve partial knockdown of Hsd17b13 in the liver, which may more closely mimic the human genetic scenario.

-

Overexpression Models: AAV-mediated delivery of the human or mouse HSD17B13 gene is used to study the effects of its overexpression in the liver, which has been shown to accelerate lipid accumulation.[5]

-

In Vitro and Cellular Assays

-

Cell Culture: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used.[5] These cells are often lipid-loaded by treatment with oleic or palmitic acid to induce an in vitro steatosis phenotype.

-

Subcellular Localization: To confirm lipid droplet association, HSD17B13 is often tagged with a fluorescent protein (e.g., HSD17B13-GFP) and expressed in cells. Co-localization with lipid droplets, visualized by staining with dyes like BODIPY or Nile Red, is assessed via fluorescence microscopy.[5]

-

Enzymatic Activity Assays: The retinol dehydrogenase activity of HSD17B13 is measured by incubating recombinant protein or cell lysates with its substrate (e.g., all-trans-retinol) and cofactor (NAD+) and quantifying the production of retinaldehyde using high-performance liquid chromatography (HPLC).

-

Protein Interaction Studies: Techniques like co-immunoprecipitation and pull-down assays are used to validate physical interactions between HSD17B13 and other proteins, such as ATGL.[15]

HSD17B13 as a Therapeutic Target for NAFLD/NASH

The strong human genetic evidence that loss of HSD17B13 function is protective against NASH progression makes its inhibition a highly attractive therapeutic strategy.[3][14] Several therapeutic modalities are now in clinical development.

Therapeutic Modalities

-

RNA Interference (RNAi): These approaches use small interfering RNAs (siRNAs) to degrade HSD17B13 mRNA, thereby reducing protein expression. To ensure liver-specific delivery and uptake by hepatocytes, these siRNAs are conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[3]

-

Small Molecule Inhibitors: Orally available small molecules are being developed to directly inhibit the enzymatic activity of the HSD17B13 protein.[21][22]

Clinical Development Landscape

Multiple pharmaceutical companies are advancing HSD17B13 inhibitors through clinical trials. These trials aim to assess the safety, tolerability, pharmacokinetics, and efficacy of these agents in reducing liver fat, inflammation, and fibrosis in patients with NAFLD/NASH.

| Drug Candidate | Company / Sponsor | Therapeutic Modality | Development Phase | ClinicalTrial.gov ID | Citation(s) |

| Rapirosiran (ALN-HSD) | Alnylam / Regeneron | GalNAc-siRNA | Phase 1 | NCT04565717 | [3][23] |

| ARO-HSD | Arrowhead Pharmaceuticals | GalNAc-siRNA | Phase 1/2a | NCT04202354 | [3] |

| AZD7503 | AstraZeneca | siRNA | Phase 1 | N/A (D9230C00002) | [24][25] |

| INI-822 | Inipharm | Small Molecule Inhibitor | Phase 1 | N/A | [22] |

| GSK4532990 | GlaxoSmithKline | siRNA | Phase 2b (HORIZON) | N/A | [25][26] |

Conclusion and Future Directions

HSD17B13 has emerged from human genetic studies as a critical, validated modulator of NAFLD progression. Its role is complex, sitting at the intersection of lipid metabolism, inflammation, and fibrogenesis. The clear protective effect of loss-of-function variants provides a powerful rationale for therapeutic inhibition. While the precise enzymatic substrates and the relative importance of its catalytic versus potential scaffolding functions are still under active investigation, the development of HSD17B13-targeting drugs represents one of the most promising new frontiers in the search for an effective therapy for NASH. Future research will focus on fully elucidating its molecular mechanisms, identifying responsive patient populations, and confirming the long-term safety and efficacy of its inhibition in pivotal clinical trials.

References

- 1. escholarship.org [escholarship.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | bioRxiv [biorxiv.org]

- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 23. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

- 25. Fatty Liver Disease / NAFLD Clinical Trials [trialsearch.com]

- 26. gsk.com [gsk.com]

A Technical Guide to Target Engagement and Binding Affinity of HSD17B13 Inhibitors

Disclaimer: Information regarding the specific compound "Hsd17B13-IN-42" was not publicly available at the time of this report. This guide therefore focuses on the well-characterized HSD17B13 inhibitor, BI-3231, as a representative example to illustrate target engagement and binding affinity principles for this enzyme class.

This technical guide provides a comprehensive overview of the target engagement and binding affinity of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme implicated in liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the in vitro activity of the HSD17B13 inhibitor BI-3231 and a screening hit compound.[1][3]

Table 1: Enzymatic and Cellular Activity of HSD17B13 Inhibitors [1][3]

| Compound | Target | Assay Type | Substrate | IC50 (µM) | Ki (nM) |

| BI-3231 (Compound 45) | Human HSD17B13 | Enzymatic | Estradiol | - | Single-digit nM |

| Mouse HSD17B13 | Enzymatic | Estradiol | - | Single-digit nM | |

| Human HSD17B13 | Cellular | - | Double-digit nM | - | |

| Screening Hit (Compound 1) | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | - |

| Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | - | |

| Mouse HSD17B13 | Enzymatic | - | Moderate Activity | - | |

| Human HSD17B13 | Cellular | - | Moderate Activity | - |

Table 2: Selectivity Profile of BI-3231 [1]

| Compound | Target | Selectivity |

| BI-3231 (Compound 45) | HSD17B11 | Excellent |

| SafetyScreen44 panel (Cerep) | Good |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

1. HSD17B13 Enzymatic Assay

This assay quantifies the inhibitory activity of compounds against the enzymatic function of HSD17B13.

-

Principle: The assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate (e.g., β-estradiol or retinol), which results in a luminescent signal.[4]

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and recombinant HSD17B13 enzyme.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate (e-estradiol or retinol).

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and measure the NADH production using a luminescent plate reader.[4]

-

Calculate the IC50 values by fitting the dose-response data to a suitable equation.

-

2. HSD17B13 Cellular Assay

This assay evaluates the ability of a compound to inhibit HSD17B13 activity within a cellular context.

-

Principle: Measures the inhibition of HSD17B13 in a cellular environment, providing insights into cell permeability and target engagement in a more physiological setting.

-

Materials:

-

A suitable human cell line overexpressing HSD17B13 (e.g., HEK293T).[4]

-

Test compounds.

-

Cell culture medium and reagents.

-

Lysis buffer.

-

Assay reagents as described in the enzymatic assay.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells to release the intracellular contents.

-

Perform the enzymatic assay on the cell lysates as described above to determine the remaining HSD17B13 activity.

-

Calculate the cellular IC50 values.

-

3. High-Throughput Screening (HTS)

HTS is employed to identify initial hit compounds from large chemical libraries.[1][5]

-

Principle: A miniaturized and automated version of the enzymatic assay is used to rapidly screen a large number of compounds.[5]

-

Procedure:

-

1.1 million compounds from a chemical library are screened against the enzymatic activity of human HSD17B13 in the presence of estradiol and NAD+.[5]

-

Initial hits are identified and confirmed in dose-response experiments.[5]

-

Confirmed hits undergo further characterization, including selectivity and cell-based assays.[5]

-

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling and Metabolic Role

HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[2][6] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[6][7] The enzyme is involved in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[6] Loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver diseases.[6]

Caption: Proposed signaling pathway and metabolic function of HSD17B13 in hepatocytes.

Experimental Workflow for HSD17B13 Inhibitor Discovery

The discovery and characterization of HSD17B13 inhibitors typically follow a structured workflow, from initial screening to lead optimization.

Caption: General experimental workflow for the discovery and characterization of HSD17B13 inhibitors.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. origene.com [origene.com]

- 5. youtube.com [youtube.com]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cellular localization of HSD17B13 protein

An In-depth Technical Guide on the Cellular Localization of HSD17B13 Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a protein predominantly expressed in the liver, has emerged as a significant player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD). Understanding its precise cellular localization is crucial for elucidating its function and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular localization of HSD17B13, detailing its primary association with lipid droplets and its tissue-specific expression. We present quantitative data from key studies, detailed experimental protocols for localization studies, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, known for their roles in steroid and lipid metabolism.[1][2] Genetic studies have strongly linked variants in the HSD17B13 gene with a reduced risk of developing progressive liver diseases, making it a compelling target for drug development.[1][3] The protein's function is intrinsically linked to its subcellular location. This guide synthesizes current knowledge on where HSD17B13 resides within the cell, the molecular determinants of this localization, and the experimental approaches used to study it.

Tissue and Cellular Distribution

HSD17B13 exhibits a highly specific expression pattern, primarily in the liver.[4][5] Single-cell RNA sequencing has confirmed that its expression is largely restricted to hepatocytes, with minimal to no expression in other liver cell types such as cholangiocytes, macrophages, and hepatic stellate cells.[4][5][6] While the liver is the main site of expression, low levels of HSD17B13 have also been detected in tissues like the ovary, bone marrow, and kidney.[4][7]

Subcellular Localization of HSD17B13

The consensus from multiple studies is that HSD17B13 is predominantly a lipid droplet (LD)-associated protein.[4][5][8] It is found on the surface of LDs in hepatocytes.[4][5] This localization is critical to its proposed function in lipid metabolism.

Quantitative Data on HSD17B13 Localization

The following table summarizes the observed subcellular locations of HSD17B13 from various studies.

| Cellular Compartment | Evidence Level | Cell/Tissue Type | Method(s) Used | Reference(s) |

| Lipid Droplets | High | Human Liver, Mouse Liver, HepG2, Huh7 | Immunohistochemistry, Immunofluorescence, Cell Fractionation | [4][5][8][9] |

| Vesicles | Moderate | U-2 OS, A-431, U-251 MG | Immunofluorescence | [10] |

| Golgi Apparatus | Moderate | U-2 OS, A-431, U-251 MG | Immunofluorescence | [10] |

| Endoplasmic Reticulum | Inferred | HepG2 | Mutagenesis studies | [1] |

| Cytoplasm | Low | HEK293 (mutant form) | Immunofluorescence | [9] |

Table 1: Summary of HSD17B13 Subcellular Localization.

Molecular Determinants of Lipid Droplet Targeting

The targeting of HSD17B13 to lipid droplets is a directed process mediated by specific domains within the protein. The N-terminal region is crucial for this localization.[3][4] Key domains identified include:

-

N-terminal sequence (Amino Acids 1-28): This region is necessary for LD localization.[4]

-

Hydrophobic Domain (Amino Acids 4-16): Essential for targeting to lipid droplets.[1]

-

PAT-like Domain (Amino Acids 22-28): This domain, similar to those found in other LD-associated proteins like perilipin, is critical for LD targeting and protein stability.[1][8]

-

α-helix/β-sheet/α-helix Domain (Amino Acids 69-106): This region is also required for proper trafficking to LDs. Its deletion can lead to retention in the endoplasmic reticulum and subsequent protein degradation.[1]

Experimental Protocols for Determining Cellular Localization

Several key experimental techniques are employed to investigate the subcellular localization of HSD17B13.

Immunofluorescence

This technique allows for the visualization of HSD17B13 within cells.

Protocol:

-

Cell Culture and Transfection:

-

Culture adherent cells (e.g., HepG2, Huh7) on glass coverslips.[8][11]

-

For overexpression studies, transiently transfect cells with a plasmid encoding HSD17B13 fused to a fluorescent protein (e.g., GFP) or an epitope tag (e.g., FLAG).[8][11]

-

To induce lipid droplet formation, treat cells with oleate and palmitate (e.g., 200 µM) for several hours.[8][11]

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.[8]

-

Incubate with a primary antibody against HSD17B13 or the epitope tag overnight at 4°C.[8][13]

-

Wash cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[8][13]

-

-

Counterstaining and Mounting:

-

Imaging:

Immunohistochemistry

This method is used to detect HSD17B13 in tissue sections.

Protocol:

-

Tissue Preparation:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval, for example, by heating sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C.[14]

-

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate and mount the sections.

-

-

Analysis:

-

Examine the stained tissue under a light microscope.

-

Subcellular Fractionation

This biochemical technique separates cellular components into different fractions, which can then be analyzed for the presence of HSD17B13 by Western blotting.

Protocol:

-

Cell Lysis:

-

Harvest cultured cells and resuspend them in a hypotonic fractionation buffer.[15]

-

Allow cells to swell on ice.

-

Lyse the cells by mechanical disruption, for example, by passing them through a narrow-gauge needle.

-

-

Differential Centrifugation:

-

Perform a low-speed centrifugation (e.g., 700-1000 x g) to pellet the nuclei.[15]

-

Collect the supernatant, which contains the cytoplasm, mitochondria, and other organelles.

-

Perform a higher-speed centrifugation of the supernatant (e.g., 10,000 x g) to pellet the mitochondria.

-

To isolate lipid droplets and membranes, subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g).

-

-

Protein Analysis:

-

Measure the protein concentration of each fraction.

-

Separate the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against HSD17B13.

-

Visualizing HSD17B13-Related Pathways and Workflows

Experimental Workflow for HSD17B13 Localization

The following diagram illustrates a typical workflow for determining the subcellular localization of HSD17B13.

Caption: Workflow for determining HSD17B13 localization.

HSD17B13 Trafficking and Function at the Lipid Droplet

This diagram illustrates the trafficking of HSD17B13 and its interaction with other proteins at the lipid droplet.

Caption: HSD17B13 trafficking and interactions.

Conclusion

The primary cellular localization of HSD17B13 to the surface of lipid droplets in hepatocytes is well-established and is critical to its role in lipid metabolism and the pathogenesis of liver disease.[4][5] The N-terminal domains of the protein are key to this specific targeting.[1][3] While other subcellular locations like the Golgi and vesicles have been reported, the functional significance of these is less clear.[10] The experimental protocols detailed in this guide provide a robust framework for researchers investigating HSD17B13. Future research focusing on the dynamics of HSD17B13 trafficking and its interactions at the lipid droplet interface will be crucial for fully understanding its function and for the development of effective therapies targeting this protein.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcellular - HSD17B13 - The Human Protein Atlas [proteinatlas.org]

- 11. researchgate.net [researchgate.net]

- 12. arigobio.com [arigobio.com]

- 13. academic.oup.com [academic.oup.com]

- 14. neobiotechnologies.com [neobiotechnologies.com]

- 15. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HSD17B13 Inhibition in Hepatic Lipid Droplet Formation: A Technical Overview

Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-42" was not found in the available search results. This document will provide an in-depth overview of the effects of inhibiting or downregulating the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme on hepatic lipid droplet formation, based on current research. This information is intended for researchers, scientists, and drug development professionals.

Introduction

17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, where it is associated with lipid droplets.[1][2] While its precise enzymatic functions are still under investigation, studies have shown its involvement in steroid hormone and lipid metabolism.[1][3] Notably, elevated levels of HSD17B13 are observed in patients with non-alcoholic fatty liver disease (NAFLD).[4][5] Conversely, loss-of-function genetic variants in HSD17B13 are linked to a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[6][7] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][8]

Effects of HSD17B13 Inhibition on Hepatic Parameters

Inhibition or knockdown of HSD17B13 has been shown to have several beneficial effects on the liver in preclinical models. These findings are summarized in the tables below.

Table 1: Effects of HSD17B13 Knockdown in a High-Fat Diet Mouse Model

| Parameter | Effect of HSD17B13 Knockdown | Reference |

| Hepatic Steatosis | Markedly improved | [9] |

| Serum Alanine Aminotransferase (ALT) | Decreased | [9] |

| Serum Fibroblast Growth Factor 21 (FGF21) | Decreased | [9] |

| Liver Fibrosis Markers (e.g., Timp2) | Decreased | [9] |

| Body Weight | No effect | [9] |

| Adiposity | No effect | [9] |

| Glycemia | No effect | [9] |

| Liver Diacylglycerols | Major decrease | [10][11] |

| Liver Phosphatidylcholines (with PUFAs) | Increase | [10][11] |

Table 2: Effects of HSD17B13 Overexpression in a High-Fat Diet Mouse Model

| Parameter | Effect of HSD17B13 Overexpression | Reference |

| Liver Steatosis | Aggravated | [4] |

| Liver Fibrosis | Aggravated | [4] |

| Liver Coefficient | Significantly increased | [4] |

| Fasting Blood Glucose | Significantly increased | [4] |

| Serum ALT | Significantly induced higher levels | [4] |

| Serum AST | Significantly induced higher levels | [4] |

| Serum Total Cholesterol (TC) | Significantly induced higher levels | [4] |

| Serum Triglycerides (TGs) | Significantly induced higher levels | [4] |

Signaling Pathways and Mechanisms

HSD17B13 is involved in a complex network of interactions within the hepatocyte. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[6] HSD17B13, in turn, appears to promote SREBP-1c maturation, creating a positive feedback loop that can contribute to hepatic lipid accumulation.[3][6] Furthermore, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, which may play a role in its effects on liver pathophysiology.[12] More recent findings suggest that HSD17B13 can form a liquid-liquid phase separation, which promotes the biosynthesis of platelet-activating factor (PAF), leading to inflammation and leukocyte adhesion.[13]

Experimental Protocols

Investigating the role of HSD17B13 in hepatic lipid metabolism typically involves a combination of in vivo and in vitro models.

In Vivo Studies: High-Fat Diet (HFD)-Induced Mouse Model

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce obesity and hepatic steatosis. A control group is fed a standard chow diet.

-

HSD17B13 Knockdown:

-

Method: Adeno-associated virus (AAV) vectors expressing short hairpin RNA (shRNA) targeting Hsd17b13 (AAV8-shHsd17b13) are delivered via tail vein injection. A control group receives a scrambled shRNA sequence.[4]

-

Timing: The injection can be administered before or after the development of steatosis to study preventative or therapeutic effects.

-

-

Analysis:

-

Metabolic Phenotyping: Body weight, food intake, and glucose tolerance are monitored.

-

Serum Analysis: Blood is collected to measure levels of ALT, AST, cholesterol, and triglycerides.[4]

-

Histology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.

-

Gene and Protein Expression: RNA and protein are extracted from liver tissue to quantify the expression of Hsd17b13 and markers of lipogenesis, inflammation, and fibrosis using qPCR and Western blotting, respectively.[4]

-

Lipidomics: Liver lipids are extracted and analyzed by mass spectrometry to profile changes in lipid species.[10][11]

-

In Vitro Studies: Cell Culture Models

-

Cell Lines: Human hepatoma cell lines such as Huh7 and HepG2 are commonly used.[8]

-

Overexpression/Knockdown:

-

Overexpression: Cells are transfected with plasmids encoding human HSD17B13.[4]

-

Knockdown: Cells are transfected with siRNAs or shRNAs targeting HSD17B13.

-

-

Lipid Loading: To mimic steatotic conditions, cells are often treated with oleic acid or palmitic acid.[4]

-

Analysis:

-

Lipid Droplet Staining: Lipid droplets are visualized and quantified using fluorescent dyes like BODIPY or Nile Red.

-

Cell Viability and Toxicity Assays: To assess the impact of HSD17B13 modulation on cell health.

-

Gene and Protein Expression Analysis: Similar to in vivo studies, changes in the expression of relevant genes and proteins are measured.

-

Conclusion

The collective evidence strongly suggests that inhibiting HSD17B13 is a viable therapeutic strategy for mitigating hepatic steatosis and preventing the progression to more severe liver diseases. The downregulation of HSD17B13 leads to a reduction in liver fat, inflammation, and fibrosis in preclinical models. While the precise molecular mechanisms are still being fully elucidated, the role of HSD17B13 in modulating lipid metabolism and inflammatory pathways is becoming clearer. Future research, including the development and characterization of specific small molecule inhibitors, will be crucial in translating these promising findings into clinical applications for patients with chronic liver disease.

References

- 1. news-medical.net [news-medical.net]

- 2. Xia & He Publishing [xiahepublishing.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

HSD17B13 Genetic Variants and Inhibitor Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B superfamily, is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] While its precise physiological function is still under investigation, emerging evidence has strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[3][4] Hepatic expression of HSD17B13 is significantly upregulated in patients with NAFLD.[3]

A landmark discovery in the field was the identification of loss-of-function (LoF) genetic variants in the HSD17B13 gene that confer significant protection against the progression of chronic liver disease.[5][6] The most well-characterized of these is a splice variant, rs72613567:TA, which leads to a truncated, unstable protein with reduced enzymatic activity.[5][7] Individuals carrying this variant have a lower risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[5][8] This genetic validation has positioned HSD17B13 as a compelling therapeutic target, sparking the development of inhibitors aimed at mimicking the protective effects of these naturally occurring genetic variants.[6][9]

This technical guide provides an in-depth overview of key HSD17B13 genetic variants, their clinical implications, and the current landscape of inhibitor development. It details the experimental protocols used to assess enzyme activity and inhibitor sensitivity, and visualizes the core signaling pathways and experimental workflows relevant to HSD17B13-targeted drug discovery.

Genetic Variants of HSD17B13 and Clinical Significance

Several genetic variants in HSD17B13 have been identified that result in a loss of enzymatic function and are associated with a reduced risk of developing severe liver disease. These findings have been replicated across multiple ethnic populations.[5][10] The protective effect appears specific to the progression of liver injury and fibrosis, rather than preventing initial fat accumulation (steatosis).[5][11]

| Variant ID | Type | Consequence | Associated Protective Effects | Reference |

| rs72613567 | Splice variant (TA insertion) | Produces a truncated, unstable protein with reduced enzymatic activity. | Reduced risk of alcoholic and non-alcoholic liver disease, cirrhosis, and progression from steatosis to steatohepatitis.[5][12] | [5][7][12] |

| rs6834314 | Intergenic variant (A>G) | Linked to loss of enzymatic activity; highly linked with rs72613567. | Inversely associated with NAFLD and NASH; associated with a lower incidence of adverse liver outcomes.[10][13] | [10][13] |

| rs62305723 | Missense variant (p.P260S) | Partial loss of function. | Associated with decreased severity of NAFLD.[4] | [4] |

| rs143404524 | Protein-truncating variant (p.Ala192LeufsTer8) | Loss of function. | Associated with decreased severity of NAFLD.[4] | [4] |

Therapeutic Rationale for HSD17B13 Inhibition

The strong genetic evidence linking LoF variants in HSD17B13 to protection from advanced liver disease provides a powerful rationale for therapeutic inhibition.[11][14] By pharmacologically reducing or eliminating HSD17B13's enzymatic activity, it is hypothesized that the progression from simple steatosis to inflammatory and fibrotic NASH can be halted or reversed.[6][9] This has led to the development of multiple therapeutic modalities, including small molecule inhibitors and RNA interference (RNAi) technologies, several of which are now in clinical trials.[15][16]

HSD17B13 Signaling and Regulation

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. The liver X receptor-α (LXR-α) induces HSD17B13 expression via the sterol regulatory binding protein-1c (SREBP-1c).[1][8] In a potential positive feedback loop, HSD17B13 may then promote the maturation of SREBP-1c, further enhancing lipogenesis.[8] Recent studies also suggest a link between HSD17B13 activity and the pro-fibrotic transforming growth factor beta-1 (TGF-β1) signaling pathway, providing a potential mechanism for its role in fibrosis.[17]

HSD17B13 Inhibitors

The development of HSD17B13 inhibitors is a rapidly advancing area. Both small molecule and nucleic acid-based therapies are being explored.

| Compound/Therapy | Class | Mechanism of Action | Development Stage (as of late 2023/early 2024) | Reference |

| BI-3231 | Small Molecule | Potent and selective inhibitor of HSD17B13 enzymatic activity. | Preclinical (Chemical Probe) | [18] |

| INI-822 | Small Molecule | Oral small molecule inhibitor of HSD17B13. | Phase I Clinical Trial (NCT05945537) | [15] |

| Rapirosiran (ALN-HSD) | RNAi Therapeutic (siRNA) | Silences HSD17B13 mRNA, reducing protein expression. | Phase I Clinical Trial (NCT04565717) | [16] |

| ARO-HSD | RNAi Therapeutic | Double-stranded RNA molecules silence HSD17B13 mRNA. | Phase I/II Clinical Trial (NCT04202354) | [15] |

| AZD7503 | Antisense Oligonucleotide (ASO) | Knocks down hepatic HSD17B13 mRNA. | Phase I Clinical Trial | [19] |

Quantitative Inhibitor Potency

The potency of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).

| Compound | Assay Type | Substrate | Human IC50 / Ki | Mouse IC50 / Ki | Reference |

| Compound 1 (Pfizer) | Biochemical | β-estradiol or LTB4 | Reasonably potent (exact value not disclosed) | N/A | [7] |

| Compound 2 (Pfizer) | Biochemical | β-estradiol or LTB4 | Reasonably potent (exact value not disclosed) | N/A | [7] |

| BI-3231 | Enzymatic (Ki) | Estradiol | 1.1 ± 0.2 nM | 1.8 ± 0.4 nM | [18] |

| BI-3231 | Cellular (IC50) | Estradiol | 33 ± 15 nM | N/A | [18] |

| Hsd17b13 ASO | Cellular (IC50) | N/A (mRNA knockdown) | N/A | 29 nM (at 72h) | [20] |

Experimental Protocols

Assessing the enzymatic activity of HSD17B13 and the potency of its inhibitors is crucial for drug development. Below are methodologies for key in vitro assays.

Recombinant HSD17B13 Biochemical Activity Assay (Luminescence-Based)

This protocol is adapted from methods used in the characterization of HSD17B13 inhibitors and its crystal structure.[21][22] It measures the production of NADH, a product of HSD17B13's oxidative activity.

Objective: To determine the enzymatic activity of purified HSD17B13 and measure the IC50 of test inhibitors.

Materials:

-

Purified, recombinant full-length HSD17B13 protein.

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.

-

Cofactor: NAD+.

-

Substrate: Estradiol or Leukotriene B4 (LTB4).

-

Test Inhibitor Compounds: Serially diluted in DMSO.

-

Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega).

-

384-well white assay plates.

-

Luminometer.

Procedure:

-

Prepare serial dilutions of the test inhibitor compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle (for control wells).

-

Add 10 µL of HSD17B13 enzyme (e.g., 50-100 nM final concentration) and cofactor NAD+ (e.g., 100 µM final concentration) solution prepared in Assay Buffer.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the substrate (e.g., 10-50 µM Estradiol) to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect NADH production by adding 20 µL of NAD(P)H-Glo™ Detection Reagent to each well.

-

Incubate for an additional 60 minutes in the dark to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a four-parameter logistic dose-response curve.

Cellular HSD17B13 Activity Assay (Mass Spectrometry-Based)

This protocol measures the enzymatic activity of HSD17B13 in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.[14][18]

Objective: To measure the activity of HSD17B13 in cells overexpressing the protein and determine the cellular IC50 of inhibitors.

Materials:

-

HEK293 cells stably or transiently overexpressing human HSD17B13.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Substrate: Estradiol.

-

Test Inhibitor Compounds: Serially diluted.

-

LC-MS/MS system (e.g., RapidFire Mass Spectrometry).

Procedure:

-

Seed HEK293-HSD17B13 cells in a multi-well plate and grow to ~90% confluency.

-

Remove the growth medium and replace it with a serum-free medium containing the serially diluted test inhibitor. Incubate for 1-2 hours.

-

Add the substrate (Estradiol) to the medium and incubate for a defined period (e.g., 4-6 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Analyze the supernatant using an LC-MS/MS system to quantify the amount of substrate (Estradiol) converted to product (Estrone).

-

Calculate the percent inhibition of product formation at each inhibitor concentration compared to vehicle-treated cells.

-

Determine the cellular IC50 value by fitting the data to a dose-response curve.

Inhibitor Discovery and Validation Workflow

The process of identifying and characterizing novel HSD17B13 inhibitors typically follows a multi-step workflow, progressing from high-throughput screening to detailed cellular and in vivo validation.

Conclusion and Future Directions

Future research will likely focus on several key areas: further elucidating the precise enzymatic functions and substrates of HSD17B13 in the complex cellular environment of the liver, identifying biomarkers that can track target engagement and therapeutic response in clinical trials, and understanding the interplay between HSD17B13 variants and other genetic risk factors for liver disease, such as those in PNPLA3 and TM6SF2. The continued development of potent and selective inhibitors, guided by the detailed experimental and structural approaches outlined in this guide, holds immense promise for delivering a new class of therapeutics for patients with advanced liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Impact of a Loss-of-Function Variant in HSD17B13 on Hepatic Decompensation and Mortality in Cirrhotic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enanta.com [enanta.com]

- 15. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 16. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]

- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]

- 22. enanta.com [enanta.com]

HSD17B13 and its Impact on Retinoid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH). A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, which positions it as a critical regulator of retinoid metabolism within the liver. This technical guide provides an in-depth overview of HSD17B13, its role in converting retinol to retinaldehyde, and the impact of its inhibition on this pathway. We will explore the characteristics of potent inhibitors, with a focus on the well-documented chemical probe BI-3231, and provide detailed experimental protocols for assessing inhibitor activity.

Introduction to HSD17B13

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, suggesting that inhibition of its enzymatic activity could be a viable therapeutic strategy.[2][3] While HSD17B13 can act on various substrates, including steroids and bioactive lipids, its role as a retinol dehydrogenase is of particular interest due to the central role of retinoid signaling in liver homeostasis and pathology.[4][5]

HSD17B13 in the Retinoid Metabolic Pathway

Retinoid metabolism is a tightly regulated process essential for vision, immune function, and cell differentiation. In the liver, dietary vitamin A (retinol) is taken up and can be either stored as retinyl esters or oxidized to retinaldehyde, a crucial step in the synthesis of the active signaling molecule, retinoic acid. HSD17B13 catalyzes the NAD+-dependent oxidation of retinol to retinaldehyde.[4][6]